molecular formula C11H18FNO3 B1490916 4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid CAS No. 2097989-32-5

4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1490916
CAS RN: 2097989-32-5
M. Wt: 231.26 g/mol
InChI Key: PPGRNLBMHNKSJH-UHFFFAOYSA-N
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Description

The compound “4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid” is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom . The presence of the fluoroethyl group and the carboxylic acid group could potentially influence the properties and reactivity of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the piperidine ring, the fluoroethyl group, and the carboxylic acid group. The electron-withdrawing nature of the fluorine atom could influence the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluoroethyl group and the carboxylic acid group. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could potentially influence its solubility in various solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study on Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , synthesized by Knoevenagel condensation, revealed its structure and evaluated its in vitro antifungal and antimicrobial susceptibilities. This suggests potential antimicrobial applications for similarly structured compounds (Kumar et al., 2016).
  • Another study highlighted the synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine compounds, introduced to fluoroquinolones, showing significant antibacterial activity against susceptible and multidrug-resistant strains, indicating the potential of piperidine modifications in enhancing antibacterial properties (Huang et al., 2010).

Anticancer Properties

  • An Aurora kinase inhibitor, incorporating piperidine-4-carboxylic acid derivatives, was found to be potentially useful in treating cancer, indicating that compounds with specific piperidine substitutions could have therapeutic applications in oncology (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition

  • Piperidine derivatives were investigated for their adsorption and corrosion inhibition properties on iron, highlighting the broader industrial applications of such compounds in protecting metals against corrosion (Kaya et al., 2016).

Probing and Fluorescent Applications

  • Fluorescent 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid was discovered as a sensitive molecular probe for ZnO nanoparticles, showcasing the potential of piperidine-based compounds in materials science and nanotechnology for sensing applications (Bekere et al., 2013).

Future Directions

The study of piperidine derivatives is an active area of research, with potential applications in drug development and other areas of chemistry . This specific compound could potentially be of interest for future studies, depending on its properties and reactivity .

Mechanism of Action

properties

IUPAC Name

4-[4-(2-fluoroethyl)piperidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c12-6-3-9-4-7-13(8-5-9)10(14)1-2-11(15)16/h9H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGRNLBMHNKSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid

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